12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid
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Overview
Description
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid (NB-DOTA) is a chelator used in biomedical research. It is a macrocyclic ligand that can bind to metal ions, particularly radioactive isotopes, and is used in the development of radiopharmaceuticals for imaging and therapy.
Mechanism Of Action
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid acts as a chelator by binding to metal ions, particularly radioactive isotopes, and forming stable complexes. These complexes can then be used for imaging or therapy, depending on the properties of the metal ion and the specific application.
Biochemical And Physiological Effects
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid is generally considered to be biocompatible and non-toxic. However, it can interact with endogenous metal ions, particularly calcium, and potentially interfere with cellular processes. This can be mitigated by careful selection of the metal ion and the specific application.
Advantages And Limitations For Lab Experiments
The use of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid as a chelator for radiopharmaceuticals offers several advantages in biomedical research. It allows for the targeted delivery of radioisotopes to specific tissues and cells, enabling precise imaging and therapy. However, the synthesis of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives can be complex and time-consuming, and the stability of the metal complexes can be affected by various factors, including pH and temperature.
Future Directions
Future research on 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives is likely to focus on developing new radiopharmaceuticals for specific applications, including targeted cancer therapy and neuroimaging. This may involve the development of new metal complexes or modifications to the 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid ligand itself to improve stability and targeting. Additionally, research may focus on the development of new synthetic methods for 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid and its derivatives to improve efficiency and scalability.
Synthesis Methods
The synthesis of 12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid involves a series of chemical reactions starting with the cyclization of a diamine precursor. The cyclization reaction is followed by the introduction of carboxylic acid groups, which are then activated for the attachment of the nitrobenzyl group. The final product is purified by chromatography and characterized by spectroscopy.
Scientific Research Applications
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid is widely used in nuclear medicine for the development of radiopharmaceuticals. It is used as a chelator for various radioactive isotopes, including gallium-68, indium-111, and yttrium-90. These radiopharmaceuticals are used for imaging and therapy in the diagnosis and treatment of various diseases, including cancer and neurodegenerative disorders.
properties
CAS RN |
128924-91-4 |
---|---|
Product Name |
12-(4-Nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid |
Molecular Formula |
C24H35N5O10 |
Molecular Weight |
553.6 g/mol |
IUPAC Name |
2-[1,7,10-tris(carboxymethyl)-12-[(4-nitrophenyl)methyl]-1,4,7,10-tetrazacyclotridec-4-yl]acetic acid |
InChI |
InChI=1S/C24H35N5O10/c30-21(31)14-25-5-6-26(15-22(32)33)8-10-28(17-24(36)37)13-19(12-27(9-7-25)16-23(34)35)11-18-1-3-20(4-2-18)29(38)39/h1-4,19H,5-17H2,(H,30,31)(H,32,33)(H,34,35)(H,36,37) |
InChI Key |
YKFLNSYWPDARTR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN(CC(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN(CC(CN(CCN1CC(=O)O)CC(=O)O)CC2=CC=C(C=C2)[N+](=O)[O-])CC(=O)O)CC(=O)O |
Other CAS RN |
128924-91-4 |
synonyms |
12-(4-nitrobenzyl)-1,4,7,10-tetraazacyclotridecane-1,4,7,10-tetraacetic acid 12-NBTCTA |
Origin of Product |
United States |
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